molecular formula C4H9ClF3NS B2620919 3-(Trifluoromethylthio)propylamine hydrochloride CAS No. 1286744-14-6

3-(Trifluoromethylthio)propylamine hydrochloride

Cat. No.: B2620919
CAS No.: 1286744-14-6
M. Wt: 195.63
InChI Key: DMIDCCMPHQHIBI-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)propylamine hydrochloride is an organic compound with the molecular formula C4H9ClF3NS and a molecular weight of 195.63. This compound is characterized by the presence of a trifluoromethylthio group attached to a propylamine backbone, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)propylamine hydrochloride typically involves the reaction of 3-(Trifluoromethylthio)propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:

    Reactants: 3-(Trifluoromethylthio)propylamine and hydrochloric acid.

    Conditions: The reaction is conducted at room temperature with constant stirring to ensure complete conversion.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final crystalline solid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.

    Automation: Automated systems for precise control of reaction conditions.

    Purification: Industrial-scale purification techniques such as recrystallization and filtration to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)propylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

3-(Trifluoromethylthio)propylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropylamine hydrochloride: Similar structure but lacks the sulfur atom.

    Trifluoromethylthioethanol: Contains a hydroxyl group instead of an amine group.

    Trifluoromethylthiobenzene: Aromatic compound with a trifluoromethylthio group.

Uniqueness

3-(Trifluoromethylthio)propylamine hydrochloride is unique due to the presence of both the trifluoromethylthio group and the propylamine backbone, which imparts distinct chemical and biological properties. This combination makes it a versatile intermediate for various applications in research and industry .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NS.ClH/c5-4(6,7)9-3-1-2-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIDCCMPHQHIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CSC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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